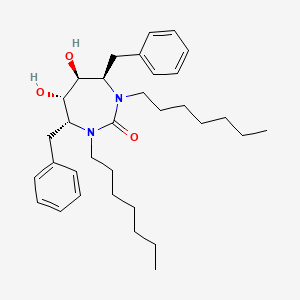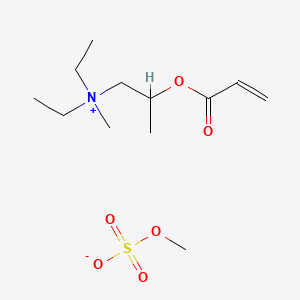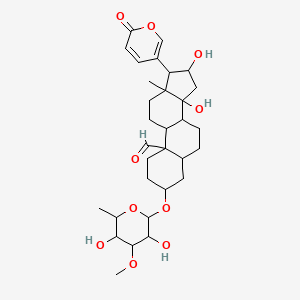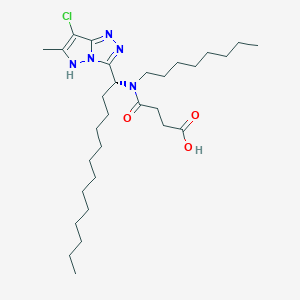
Sodium clofibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium clofibrate is a sodium salt derivative of clofibrate, a fibric acid derivative used primarily to treat hyperlipidemia and hypertriglyceridemia. Clofibrate itself is known for its ability to lower elevated serum lipids by reducing the very low-density lipoprotein fraction rich in triglycerides . This compound, like its parent compound, is used in various therapeutic applications, particularly in the management of lipid disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium clofibrate typically involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol to form clofibrate. This ester is then reacted with sodium hydroxide to produce this compound . The reaction conditions generally require a controlled environment with specific temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures, including chromatographic purity tests and infrared absorption spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium clofibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium clofibrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Used in the treatment of hyperlipidemia and hypertriglyceridemia.
Industry: Utilized in the production of lipid-lowering medications and as a standard in analytical chemistry.
Wirkmechanismus
Sodium clofibrate exerts its effects primarily through the activation of PPARα. This activation leads to an increase in the activity of extrahepatic lipoprotein lipase, which in turn increases lipoprotein triglyceride lipolysis. The degradation of chylomicrons and conversion of very low-density lipoproteins to low-density lipoproteins, and subsequently to high-density lipoproteins, are key steps in this process . Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status .
Vergleich Mit ähnlichen Verbindungen
- Bezafibrate
- Ciprofibrate
- Fenofibrate
Comparison: Sodium clofibrate, like other fibrates, acts as a PPARα agonist. it is unique in its specific molecular structure, which includes a chlorophenoxy group. This structural difference can influence its pharmacological potency, selectivity, and metabolic rate . For instance, silafibrate, a siliconized analog of clofibrate, has been shown to have improved anti-inflammatory properties compared to clofibrate .
Eigenschaften
CAS-Nummer |
7314-47-8 |
|---|---|
Molekularformel |
C10H10ClNaO3 |
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
sodium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
MAUQVQSXTOZPSX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



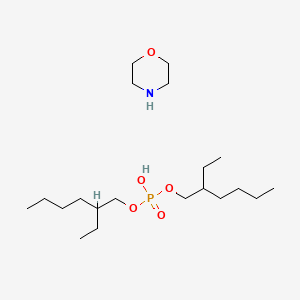

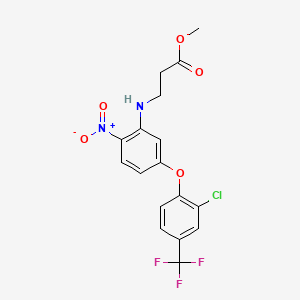
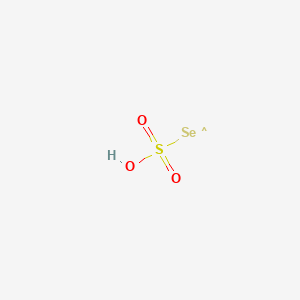
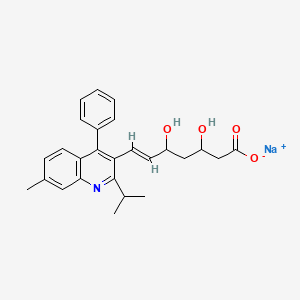

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
